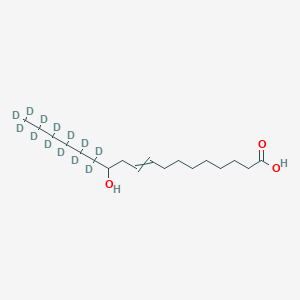
2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine” is a chemical compound with the molecular formula C20H23N5O4 . It is a type of nucleoside, which are key components of biological molecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of “2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine” includes a purine base (adenosine), a sugar ring (ribose), and a phenylmethyl group . The methylethylidene group is attached to the 2’ and 3’ positions of the ribose ring .Physical And Chemical Properties Analysis
The molecular weight of “2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine” is 397.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Selectivity and Agonism
- A3 Adenosine Receptor Selectivity : Research on N(6)-alkyl-2-alkynyl derivatives of adenosine, including molecules structurally related to 2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine, shows significant selectivity and potency at the A3 adenosine receptor subtype. Modifications at the N(6) and 2- positions of the adenosine molecule can enhance this selectivity, indicating potential therapeutic targets for diseases where the A3 receptor plays a crucial role (Volpini et al., 2002).
Chemical Synthesis and Modification
Methylation of Adenosine : A method for the selective methylation of adenosine at the 2'-O position has been described, providing a pathway for synthesizing 2'-O-methyladenosine and related compounds. This process underscores the importance of chemical modifications in creating nucleoside analogues with potential biological applications (Yano et al., 1980).
S-Adenosylmethionine Utilization : The diverse roles of S-adenosylmethionine (SAM) in biological systems, including its function as a methyl donor in numerous methylation reactions, highlight the complex biochemistry surrounding adenosine derivatives. The study of SAM and its interactions with nucleosides like 2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine may reveal new insights into cellular methylation processes and the synthesis of biologically active compounds (Fontecave et al., 2004).
Nucleoside Analogue Synthesis : Advances in the chemical synthesis of nucleoside analogues, including those related to 2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine, are crucial for developing new therapeutic agents and understanding nucleoside function in biological systems. Techniques for regioselective methylation and the introduction of novel substituents have expanded the toolbox for nucleoside modification and application (Beigelman et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-20(2)28-15-13(9-26)27-19(16(15)29-20)25-11-24-14-17(22-10-23-18(14)25)21-8-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19,26H,8-9H2,1-2H3,(H,21,22,23)/t13-,15-,16-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQFYSBBKJODPY-NVQRDWNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652635 |
Source


|
| Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine | |
CAS RN |
78188-38-2 |
Source


|
| Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














